molecular formula C21H21NO2 B11043701 N-(2,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(2,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11043701
M. Wt: 319.4 g/mol
InChI Key: MVCQLZQWQAPDHP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a drug candidate for its potential therapeutic properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide: can be compared with other amides that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C21H21NO2/c1-15-8-9-16(2)19(14-15)22-21(23)13-11-18-10-12-20(24-18)17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,22,23)

InChI Key

MVCQLZQWQAPDHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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